molecular formula C6H9ClN2O2 B2749505 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride CAS No. 198765-34-3; 45776-13-4

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B2749505
CAS No.: 198765-34-3; 45776-13-4
M. Wt: 176.6
InChI Key: UBOXAPSORVLBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8N2O2·HCl. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the reaction of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid.

    Reagent: Hydrochloric acid (HCl).

    Reaction: The carboxylic acid group reacts with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Steps: Such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the pyrrole ring.

    Reduction: Alcohol derivatives of the pyrrole ring.

    Substitution: Various substituted pyrrole derivatives depending on the reagent used.

Scientific Research Applications

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with various molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride: A methyl ester derivative with similar chemical properties.

    4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid methyl ester: Another ester derivative used in organic synthesis.

    4-(Fmoc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid: Used in the synthesis of pyrrole-imidazole polyamides.

Uniqueness

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and interactions. Its hydrochloride form enhances its solubility in water, making it more versatile for various applications.

Properties

IUPAC Name

4-amino-1-methylpyrrole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOXAPSORVLBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198765-34-3
Record name 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
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